![molecular formula C9H12O3 B2960934 Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate CAS No. 1955506-98-5](/img/structure/B2960934.png)
Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate, also known as Methyl 2-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate, is a bicyclic compound that has gained significant attention in the field of organic chemistry due to its diverse range of applications. The compound is synthesized through a multi-step process and has been extensively studied for its potential use in various scientific research applications.2.1]heptane-2-carboxylate.
Scientific Research Applications
Organic Synthesis
“Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate” is used in organic synthesis . It’s a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Inhibition in T-lymphocytes
This compound has been found to inhibit the formation of active transcription factors such as NF-AT and NF-IL2A in T-lymphocytes . These factors are essential for interleukin-2 (IL2) gene expression .
Biosynthetic Intermediate
“Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate” is derived from farnesyl pyrophosphate (FPP) and HDMP15,16 . A series of alkylation and intramolecular cyclization reactions lead to the formation of the crucial biosynthetic intermediate, andiconin .
Radical-induced Alkene Polymerizations
2-methylidene-7-oxanorbornane 2, a derivative of 7-oxanorbornane, has been used in radical-induced alkene polymerizations .
Natural Compounds and Bioactivity
7-Oxanorbornane derivatives are found in nature, some of these have interesting biological properties . Analogues of these compounds have also been found to be bioactive, for instance, as herbicides .
Pharmaceutical Research
“Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate” can be used in pharmaceutical research due to its unique structure and potential bioactivity .
Safety And Hazards
Safety data for “Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and use personal protective equipment as required .
properties
IUPAC Name |
methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)7-3-5-2-6(7)8(10)4-5/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNOTHJTHRGVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1C(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate | |
CAS RN |
1955506-98-5 |
Source
|
Record name | methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.